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molecular formula C6H3Cl4N B159567 Nitrapyrin CAS No. 1929-82-4

Nitrapyrin

Cat. No. B159567
M. Wt: 230.9 g/mol
InChI Key: DCUJJWWUNKIJPH-UHFFFAOYSA-N
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Patent
US04260766

Procedure details

A mixture of 23.1 g (0.10 mole) of 2-chloro-6-(trichloromethyl)pyridine, 10.0 g of methanol, 15.0 g of concentrated hydrochloric acid and 40.0 g (0.20 mole) of ferrous chloride as the tetrahydrate was stirred while heating to reflux. The mixture was a slurry which slowly became fluid and a two-phase liquid mixture resulted after 15 minutes. The mixture was maintained under reflux conditions (80°-90° C.) for one and one-half hours and then cooled to ~45° C. The mixture was extracted with 50 ml of methylene chloride and then 20 ml of water. The extracts were combined and the organic phase separated. Further dilution of the aqueous phase with water and extraction with 20 ml of methylene chloride gave an oil which was combined with the main extract and washed once with water. The crude product mixture was recovered in a yield of 88 g and after drying over anhydrous sodium sulfate, analyzed by glc. This analysis showed the mix to contain 82 percent 2-chloro-6-(dichloromethyl)pyridine, 4 percent 2-chloro-6-(trichloromethyl)pyridine and ~14 percent unresolved impurities.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous chloride
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8](Cl)([Cl:10])[Cl:9])[N:3]=1.Cl>CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]([Cl:10])[Cl:9])[N:3]=1

Inputs

Step One
Name
Quantity
23.1 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C(Cl)(Cl)Cl
Name
Quantity
15 g
Type
reactant
Smiles
Cl
Name
ferrous chloride
Quantity
40 g
Type
reactant
Smiles
Name
tetrahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating to reflux
CUSTOM
Type
CUSTOM
Details
a two-phase liquid mixture resulted after 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained under reflux conditions (80°-90° C.) for one and one-half hours
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ~45° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 50 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic phase separated
EXTRACTION
Type
EXTRACTION
Details
Further dilution of the aqueous phase with water and extraction with 20 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
gave an oil which
EXTRACTION
Type
EXTRACTION
Details
main extract
WASH
Type
WASH
Details
washed once with water
CUSTOM
Type
CUSTOM
Details
The crude product mixture was recovered in a yield of 88 g
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
mix

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC=C1)C(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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